molecular formula C14H16N4 B2453536 6-(indolin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2194845-06-0

6-(indolin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No. B2453536
CAS RN: 2194845-06-0
M. Wt: 240.31
InChI Key: KMYGWMSOJCRZPY-UHFFFAOYSA-N
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Description

Indoline derivatives are a class of compounds that have been studied for their potential biological activities . They often serve as key intermediates in the synthesis of various bioactive molecules .


Synthesis Analysis

Indoline derivatives can be synthesized through various methods, including nucleophilic and amidation reactions . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

The molecular structure of indoline derivatives can be characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) can also be used to study the molecular electrostatic potential and frontier molecular orbitals .


Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions, depending on their specific structures and the conditions under which they are reacted . For example, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .

Mechanism of Action

The mechanism of action of indoline derivatives can vary widely depending on their specific structures and the biological systems in which they are studied . For example, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Safety and Hazards

The safety and hazards associated with indoline derivatives can vary depending on their specific structures . It’s important to refer to the Safety Data Sheets (SDS) for specific compounds for detailed information .

Future Directions

Research on indoline derivatives is ongoing, with many studies focusing on their potential biological activities and therapeutic applications . Future research may continue to explore these areas, as well as the development of new synthesis methods and the investigation of other potential applications .

properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-17(2)13-9-14(16-10-15-13)18-8-7-11-5-3-4-6-12(11)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYGWMSOJCRZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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